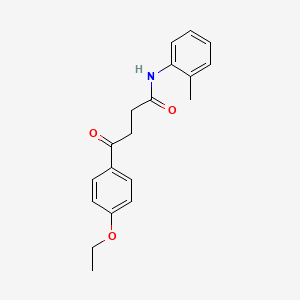
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide, also known as EPM-01, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPM-01 is a small molecule that belongs to the class of N-acyl amino acid derivatives. It is a white crystalline powder that is soluble in organic solvents like methanol and DMSO.
Wirkmechanismus
The mechanism of action of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide involves the inhibition of COX-2 activity and the activation of the apoptotic pathway in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide reduces the production of prostaglandins, which leads to a decrease in inflammation. In cancer cells, 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide induces apoptosis by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the levels of inflammatory mediators like prostaglandins and cytokines, which leads to a decrease in inflammation. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been found to have analgesic effects, which may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide in lab experiments is its high purity and stability. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide is a well-characterized compound that can be synthesized in large quantities with high purity. It is also stable under normal lab conditions, which makes it easy to handle and store. However, one of the limitations of using 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide in lab experiments is its limited solubility in water. This may make it difficult to use in certain assays that require aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide. One area of interest is the development of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide as a potential therapeutic agent for inflammatory diseases like arthritis and inflammatory bowel disease. Another area of interest is the use of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide in combination with other drugs for the treatment of cancer. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide may also have potential applications in the treatment of neuropathic pain and other chronic pain conditions. Further research is needed to fully understand the potential therapeutic properties of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide and its mechanism of action in different diseases.
Synthesemethoden
The synthesis of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide involves the reaction of 4-ethoxybenzoyl chloride with 2-methylphenylalanine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and pyridine to obtain 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide. The yield of 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been studied extensively for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in preclinical studies. 4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-23-16-10-8-15(9-11-16)18(21)12-13-19(22)20-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFIVDIOJRBUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-ethoxyphenyl)-N-(2-methylphenyl)-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)



![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)


![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)